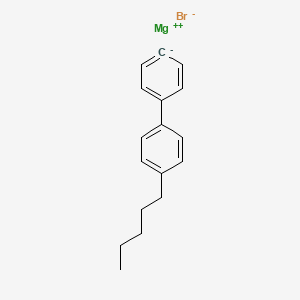
Magnesium bromide 4'-pentyl-1,1'-biphenyl (1/1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium bromide 4’-pentyl-1,1’-biphenyl (1/1/1) is an organometallic compound that combines magnesium bromide with 4’-pentyl-1,1’-biphenyl
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium bromide 4’-pentyl-1,1’-biphenyl typically involves the reaction of magnesium metal with 4’-pentyl-1,1’-biphenyl bromide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under inert atmosphere conditions to prevent the reaction with moisture and oxygen. The general reaction scheme is as follows:
Mg+C12H17Br→MgBrC12H17
Industrial Production Methods
Industrial production of magnesium bromide 4’-pentyl-1,1’-biphenyl involves large-scale Grignard reactions. The process requires stringent control of reaction conditions, including temperature, solvent purity, and the exclusion of moisture. The product is typically purified through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium bromide 4’-pentyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl derivatives.
Reduction: Reduction reactions can convert the compound into different organomagnesium species.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkoxides, amines, and thiols are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in organic synthesis and material science applications.
Wissenschaftliche Forschungsanwendungen
Magnesium bromide 4’-pentyl-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Grignard reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of advanced materials, including polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of magnesium bromide 4’-pentyl-1,1’-biphenyl involves the formation of a reactive organomagnesium species. This species can act as a nucleophile, attacking electrophilic centers in various substrates. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmagnesium bromide: Another Grignard reagent with similar reactivity but different substituents.
Magnesium bromide: A simpler compound without the biphenyl moiety, used in different contexts.
4’-pentyl-1,1’-biphenyl: The organic component without the magnesium bromide, used in liquid crystal applications.
Uniqueness
Magnesium bromide 4’-pentyl-1,1’-biphenyl is unique due to its combination of organometallic and aromatic properties. This dual nature allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both academic and industrial research.
Eigenschaften
CAS-Nummer |
87941-99-9 |
|---|---|
Molekularformel |
C17H19BrMg |
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
magnesium;1-pentyl-4-phenylbenzene;bromide |
InChI |
InChI=1S/C17H19.BrH.Mg/c1-2-3-5-8-15-11-13-17(14-12-15)16-9-6-4-7-10-16;;/h6-7,9-14H,2-3,5,8H2,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
CJHXFPLGKXMUQR-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14400330.png)
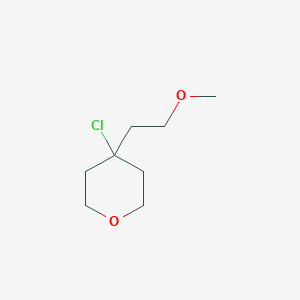

![4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole](/img/structure/B14400350.png)
![2-(Azepan-1-yl)-1-[4-(pentyloxy)phenyl]ethan-1-one](/img/structure/B14400354.png)

![2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate](/img/structure/B14400365.png)

![6,6,7,7-Tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene](/img/structure/B14400388.png)
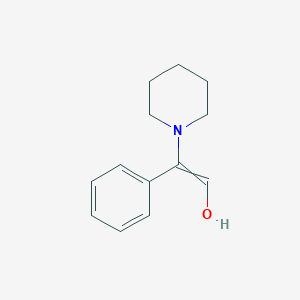
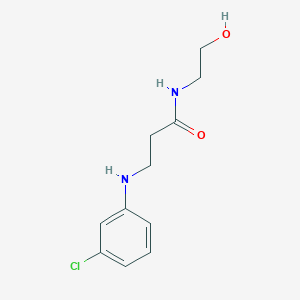
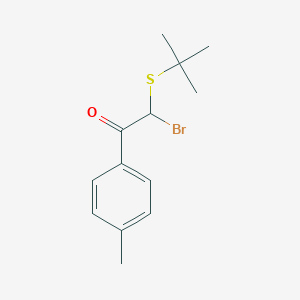
![1-{2-[(4-Phenyl-3,4-dihydro-2H-pyran-2-yl)oxy]ethyl}piperidine](/img/structure/B14400404.png)

